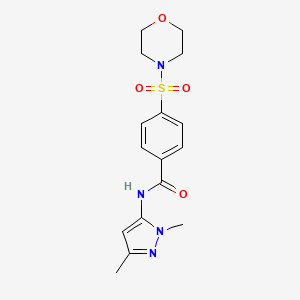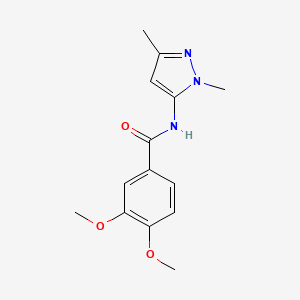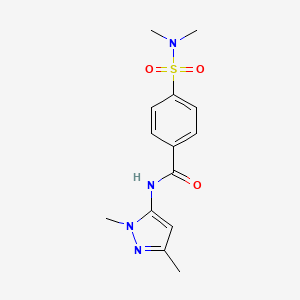
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, or DMPS, is a synthetic compound used in scientific research and laboratory experiments. It is a water-soluble, white powder that has a melting point of 190-195 °C and is insoluble in organic solvents. DMPS has been studied for its potential applications in a wide range of areas, including biochemistry, physiology, and drug discovery.
Aplicaciones Científicas De Investigación
DMPS has been studied for its potential applications in a variety of scientific research areas. It has been used as a chelating agent for metals, such as iron, copper, and zinc. It has also been used to study the effects of heavy metal toxicity in cells, as well as the effects of metal chelation on the body. In addition, DMPS has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.
Mecanismo De Acción
DMPS acts as a chelating agent, which means it binds to metals and other ions in the body. It is believed to bind to metals through a process known as “ion exchange”, where the metal ions are exchanged for another type of ion, such as a hydrogen ion. The binding of the metal ions allows them to be more easily excreted from the body.
Biochemical and Physiological Effects
DMPS has been studied for its effects on the body. In animal studies, DMPS has been found to reduce the levels of metals, such as lead, mercury, and cadmium, in the blood. It has also been found to reduce the levels of oxidative stress in cells, as well as to increase the levels of antioxidant enzymes, such as superoxide dismutase. In addition, DMPS has been found to reduce inflammation and to improve the function of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPS has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with and store. It is also relatively inexpensive and has a wide range of applications. However, there are some limitations to using DMPS in laboratory experiments. It is not very stable and can degrade over time, making it unsuitable for long-term experiments. Additionally, it can react with other compounds and can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of DMPS in scientific research. It could be used to study the effects of metal chelation on the body, as well as its potential therapeutic applications. It could also be used to study the effects of heavy metal toxicity on cells, as well as to develop more efficient drug delivery systems. Additionally, DMPS could be studied for its ability to reduce inflammation and improve the function of the immune system. Finally, DMPS could be used to study the effects of oxidative stress on cells and to develop new antioxidants.
Métodos De Síntesis
DMPS can be synthesized through a process known as N-alkylation. This involves the reaction of the compound morpholine-4-sulfonyl chloride with 1,3-dimethyl-1H-pyrazol-5-yl amine. The reaction is typically carried out in an organic solvent at room temperature.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-11-15(19(2)18-12)17-16(21)13-3-5-14(6-4-13)25(22,23)20-7-9-24-10-8-20/h3-6,11H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOHCVZKVUICDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529551.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529559.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)





![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)